3-[3-(Piperidin-1-yl)propoxy]propan-1-ol
Description
Properties
IUPAC Name |
3-(3-piperidin-1-ylpropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNTUTORVOONKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine with 3-(Halopropoxy)propan-1-ol Derivatives
One of the most straightforward routes involves reacting piperidine with a 3-(halopropoxy)propan-1-ol or its sulfonate ester derivative under basic conditions. This method is supported by patent literature describing related compounds and analogues.
| Parameter | Details |
|---|---|
| Starting materials | Piperidine, 3-(halopropoxy)propan-1-ol (e.g., bromide or mesylate) |
| Base | Potassium carbonate, potassium tert-butoxide, or other inorganic bases |
| Solvent | Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or N,N-dimethylformamide (DMF) |
| Temperature | Room temperature to reflux (25–80 °C) |
| Atmosphere | Inert atmosphere (nitrogen or argon) to prevent oxidation |
| Reaction time | Several hours (typically 4–24 h) |
The nucleophilic nitrogen of piperidine attacks the alkyl halide or sulfonate ester, displacing the leaving group and forming the 3-[3-(piperidin-1-yl)propoxy]propan-1-ol product.
Protection and Deprotection Strategies
In some syntheses, protecting groups may be employed on the hydroxyl group of propanol to prevent side reactions during alkylation. After the piperidinyl substitution, the protecting group is removed under mild conditions to yield the free alcohol.
Detailed Research Findings from Patent IT201900013941A1
A relevant Italian patent (IT201900013941A1) describes processes involving similar piperidinylpropoxy compounds in the synthesis of pitolisant hydrochloride, which shares structural similarities with 3-[3-(piperidin-1-yl)propoxy]propan-1-ol. Key insights include:
- Use of tetrahydrofuran as solvent.
- Use of potassium carbonate as base.
- Reaction under inert atmosphere to improve yield and purity.
- Purification by standard organic work-up procedures including extraction and chromatography.
This patent emphasizes the importance of carefully controlling reaction conditions to optimize yield and minimize by-products.
Comparative Data Table of Preparation Parameters
| Method Aspect | Description/Condition | Notes/Comments |
|---|---|---|
| Starting alkylating agent | 3-(Halopropoxy)propan-1-ol derivatives (bromide, mesylate) | Availability affects choice |
| Nucleophile | Piperidine | Primary amine nucleophile |
| Base | Potassium carbonate, potassium tert-butoxide | Mild to strong inorganic bases |
| Solvent | THF, acetonitrile, DMF | Polar aprotic solvents preferred |
| Temperature | 25–80 °C | Elevated temperature accelerates reaction |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Reaction time | 4–24 hours | Depends on temperature and reagent purity |
| Purification | Extraction, chromatography | Standard organic purification techniques |
| Yield | Typically moderate to high (not explicitly stated) | Optimization required for scale-up |
Chemical Reactions Analysis
Types of Reactions
3-[3-(Piperidin-1-yl)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
3-[3-(Piperidin-1-yl)propoxy]propan-1-ol has been investigated for its potential as a therapeutic agent due to its unique structural features. Its biological activities include:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells. The compound's interaction with various receptors could enhance its efficacy in targeting cancer pathways.
- Receptor Modulation: The piperidine moiety is known for binding to neurotransmitter receptors, particularly serotonin receptors (e.g., 5-HT1D), which are implicated in mood regulation and anxiety disorders. Modifications in the structure can enhance selectivity and efficacy for these targets.
Biological Research
The compound is being explored for its antimicrobial properties, showing potential against various pathogens. Its ability to modulate biological pathways makes it a candidate for further investigation in pharmacology and toxicology .
Industrial Applications
In the chemical industry, 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol serves as a building block for synthesizing more complex molecules. Its versatility allows it to be used in producing various chemical intermediates and pharmaceuticals, making it valuable for drug development .
Anticancer Research
A study focusing on the anticancer properties of piperidine derivatives highlighted that compounds similar to 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through receptor-mediated pathways, suggesting a promising avenue for further development .
Receptor Interaction Studies
Research investigating the interaction of this compound with serotonin receptors demonstrated that it could effectively modulate receptor activity, potentially leading to therapeutic effects in mood disorders. This interaction was characterized using radiolabeled ligands, providing insights into binding affinities and selectivity profiles .
Mechanism of Action
The mechanism of action of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
3-(Piperidin-1-yl)propan-1-ol (Compound 34)
- Structure: Lacks the propoxy bridge, directly connecting piperidine to propanol.
- Molecular Formula: C8H17NO.
- Synthesis: Prepared via reaction of piperidine with chlorpropanol in acetonitrile, yielding 68% as an HCl salt .
- Absence of the propoxy group limits conformational flexibility compared to the target compound.
1-(4-Chlorophenyl)-3-(piperidin-1-yl)propan-1-ol (Compound b)
- Structure: Features a 4-chlorophenyl group attached to the propanol carbon.
- Molecular Formula: C14H20ClNO.
- Pharmacological Relevance : Studied for enantiomeric separation using capillary electrophoresis, highlighting the importance of stereochemistry in activity .
- Increased molecular weight (269.8 g/mol) may affect pharmacokinetics compared to the target compound (215.3 g/mol).
1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol
7-[3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)propoxy]chromen-4-one
- Structure: Chromenone core linked to a piperidine-propoxy chain with a fluorinated benzisoxazole substituent.
- Pharmacological Application : Demonstrated antipsychotic activity as a dopamine D2 and serotonin 5-HT2A receptor antagonist .
- Key Differences: The chromenone and benzisoxazole groups expand π-π stacking interactions, critical for receptor binding.
Pyridine-Based Analogues
Examples include 3-(2-Aminopyridin-3-yl)propan-1-ol (CAS: N/A, MW: 180.3 g/mol) and 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (CAS: N/A) .
- Key Differences :
- Pyridine’s aromatic ring confers rigidity and electronic effects distinct from piperidine’s saturated ring.
- Alkynyl or methoxy substituents alter solubility and metabolic stability.
Key Observations
- Structural Flexibility : The propoxy chain in 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol provides conformational adaptability, aiding receptor interactions.
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., phenylpiperazine) exhibit enhanced receptor selectivity due to additional nitrogen atoms .
- Pharmacological Potential: Piperidine-propoxy motifs are recurrent in neuroactive compounds, underscoring their utility in CNS drug design .
Biological Activity
3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to receptor modulation and therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
The biological activity of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is primarily attributed to its interaction with various receptors and enzymes. The piperidine moiety is known for its ability to bind to neurotransmitter receptors, which can modulate signaling pathways associated with several physiological processes. Specifically, this compound has been shown to exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Receptor Modulation : The compound has demonstrated affinity for serotonin receptors, particularly the 5-HT1D receptor, which is implicated in mood regulation and anxiety disorders. It has been noted that modifications in the structure can enhance selectivity and efficacy for these targets .
Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Piperidin-1-yl)propan-1-ol | Lacks propoxy group | Moderate receptor affinity |
| 3-Piperidin-1-yl-1-(4-propoxy-phenyl)-propan-1-one | Contains phenyl group | Enhanced binding to specific receptors |
| 3-(3-(Piperazin-1-yl)propoxy)propan-1-ol | Substituted with piperazine | Improved pharmacokinetic properties |
The unique combination of the piperidine ring and propoxy group in 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol confers distinct chemical properties that enhance its biological activity compared to structurally similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol:
- Anticancer Studies : In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study found that derivatives showed significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), suggesting a potential role in cancer therapy .
- Neuropharmacological Effects : Research exploring the effects on serotonin receptors indicated that 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol exhibits agonistic properties at the 5-HT1D receptor. This could lead to therapeutic applications in treating mood disorders.
- Pain Management : A study focused on dual-action ligands for histamine H3 and sigma receptors showed that compounds structurally related to 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol could provide analgesic effects in models of nociceptive and neuropathic pain .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol?
- Methodological Answer : A common approach involves nucleophilic substitution between 3-chloropropan-1-ol and piperidine derivatives under basic conditions (e.g., using NaH or K₂CO₃ as a catalyst). Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature control (60–80°C), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization is critical . Structural analogs, such as 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, highlight the importance of steric and electronic effects in similar synthetic pathways .
Q. How should researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use flash chromatography with gradients of polar/non-polar solvents (e.g., methanol/dichloromethane) to isolate the target compound. For high-purity requirements, recrystallization in ethanol or acetone is advised .
- Characterization : Employ NMR (¹H/¹³C) to confirm the ether linkage and piperidine moiety. IR spectroscopy can verify hydroxyl and C-O-C stretches. Mass spectrometry (ESI-MS or GC-MS) validates molecular weight. Single-crystal X-ray diffraction, as demonstrated for structurally related compounds, provides definitive conformational analysis .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect organic waste in designated containers for incineration or treatment by certified hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and evacuate the area. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Modification Strategy : Systematically alter the piperidine ring (e.g., substituents at N or C positions) or adjust the propoxy chain length. For example, fluorinated analogs like (s)-3-amino-3-(4-fluorophenyl)propan-1-ol show enhanced bioactivity, suggesting electronegative groups improve target binding .
- Assays : Use in vitro binding assays (e.g., receptor-ligand studies) and computational docking (AutoDock Vina, Schrödinger Suite) to correlate structural changes with activity. MD simulations can assess conformational stability in biological environments .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, boiling point)?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., USP/EP guidelines for solubility testing). Cross-validate using orthogonal methods: compare HPLC-derived purity (>95%) with thermal analysis (DSC for melting points) .
- Data Harmonization : Reference high-quality databases like PubChem or NIST for benchmark values. For instance, discrepancies in boiling points may arise from varying pressure conditions, which should be explicitly documented .
Q. What advanced analytical techniques are suitable for quantifying trace impurities?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. MS detection in SIM mode enhances sensitivity for low-abundance species .
- GC-FID : Optimize split ratios and temperature ramps for volatile byproducts. Calibrate with certified reference standards (e.g., EP impurities catalog) .
Q. How can in silico models predict the compound’s metabolic pathways?
- Methodological Answer :
- Software Tools : Utilize ADMET Predictor (Simulations Plus) or SwissADME to simulate Phase I/II metabolism. For example, piperidine-containing compounds often undergo CYP3A4-mediated oxidation, which can be modeled using substrate docking into cytochrome P450 structures .
- Validation : Compare predictions with in vitro hepatocyte assays or microsomal stability studies. Adjust force field parameters (e.g., AMBER) to improve accuracy for nitrogen-rich scaffolds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
